![molecular formula C8H10N2O B351760 (NZ)-N-[1-(4-aminofenil)etilidén]hidroxilamina CAS No. 38063-81-9](/img/structure/B351760.png)

(NZ)-N-[1-(4-aminofenil)etilidén]hidroxilamina

Descripción general

Descripción

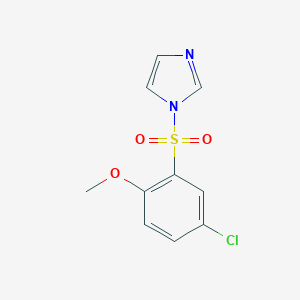

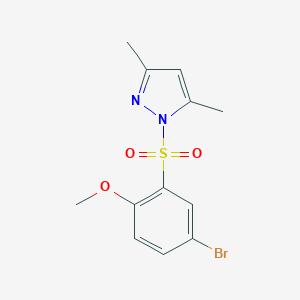

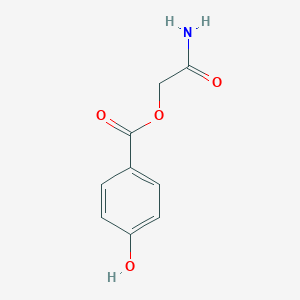

(-NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine (abbreviated as (-NZ)-N-APEH) is an organic compound that has been used in a variety of scientific research applications due to its unique properties. It is a colorless solid that is soluble in water and has a molecular weight of 227.25 g/mol. (-NZ)-N-APEH is a versatile compound that has been used in a variety of chemical reactions, as well as for medicinal and biochemical applications.

Aplicaciones Científicas De Investigación

Luminiscencia en Ciencias de Materiales

1-(4-Aminofenil)etanona oxima: ha sido utilizado en la síntesis de complejos de europio, que son conocidos por sus propiedades luminiscentes . Estos complejos pueden ser excitados por luz azul para emitir luz roja, lo que los hace adecuados para aplicaciones de luminiscencia de alto rendimiento. Esta propiedad es particularmente valiosa en el desarrollo de nuevos materiales para pantallas y tecnologías de iluminación.

Intermediarios Farmacéuticos

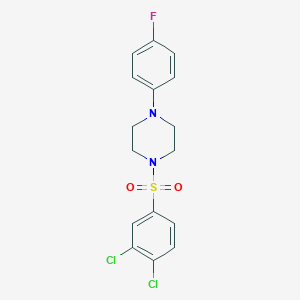

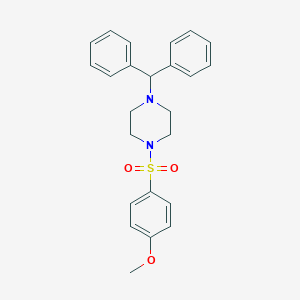

El compuesto sirve como un intermediario importante en la síntesis de varios productos farmacéuticos. Por ejemplo, se ha utilizado en la preparación de 1-(4-aminofenil)-4-(4-hidroxifenil)piperazina, un compuesto intermedio esencial para sintetizar fármacos a granel de posaconazol . Esto muestra el papel del compuesto en la creación de medicamentos antifúngicos.

Desarrollo Avanzado de Polímeros

1-(4-Aminofenil)etanona oxima: participa en la producción de poliimidas incoloras derivadas de diaminas que contienen adamantano . Estos polímeros son conocidos por su estabilidad térmica y transparencia óptica, lo que los hace adecuados para aplicaciones avanzadas en las industrias electrónica y aeroespacial.

Ingeniería de Cristales

El compuesto ha sido estudiado por sus propiedades cristalográficas, que son cruciales en el campo de la ingeniería de cristales . Comprender la estructura cristalina de estos compuestos puede conducir al diseño de mejores materiales con las propiedades físicas y químicas deseadas.

Propiedades

IUPAC Name |

(NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,9H2,1H3/b10-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBZGXFVQGQEBO-POHAHGRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38063-81-9 | |

| Record name | NSC77944 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: How does the structure of (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine facilitate its role as a building block for Schiff base ligands?

A1: (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine possesses two key functional groups: an amine group (-NH2) and an oxime group (-C=N-OH). The amine group readily reacts with aldehydes, like 4-Diethylaminosalicylaldehyde as described in the research [], to form a Schiff base linkage (-C=N-), resulting in a new bidentate Schiff base ligand. This characteristic makes (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine a valuable precursor in synthesizing ligands for coordination chemistry.

Q2: What insights do the structural characterization techniques reveal about (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine?

A2: The molecular formula of (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine is C8H10N2O, and its molecular weight is 150.18 g/mol. X-ray crystallography studies [] revealed that the oxime group in the molecule is only slightly twisted relative to the benzene ring, with a dihedral angle of 5.58° []. This structural information is crucial for understanding the molecule's reactivity and potential for forming complexes with metal ions.

Q3: How does (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine contribute to the thermal stability of its metal complexes?

A3: While the provided abstract [] doesn't explicitly detail the mechanism, it mentions that the metal complexes formed using (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine-derived Schiff base ligands exhibit good thermal stability as evidenced by TG/DTG/DTA analysis. This suggests that the ligand, including the (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine moiety, contributes to the overall stability of the complex, potentially through strong chelation with the metal ions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B351840.png)

![1-[(4-chloronaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351843.png)